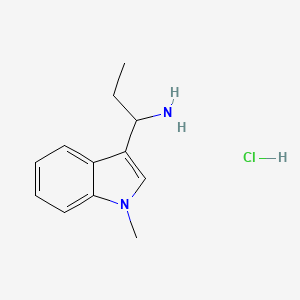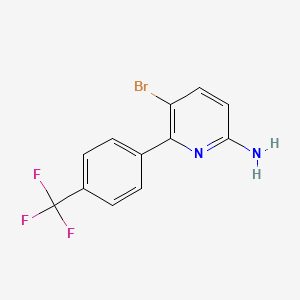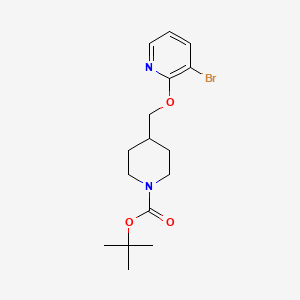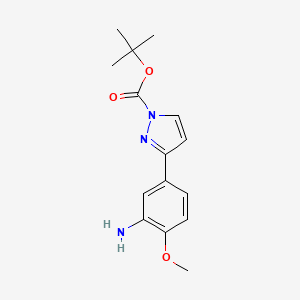
tert-Butyl 3-(3-amino-4-methoxyphenyl)-1h-pyrazole-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 3-(3-amino-4-methoxyphenyl)-1H-pyrazole-1-carboxylate, also known as TBC, is an organic compound that is widely used in scientific research. It is a versatile compound that can be used for a variety of applications, including the synthesis of other compounds, as a catalyst, and as a reagent. TBC has been studied extensively and has been found to have a number of advantages and limitations, as well as a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Hydrogen-bonded Structures
- tert-Butyl 3-(3-amino-4-methoxyphenyl)-1h-pyrazole-1-carboxylate has been studied for its role in forming hydrogen-bonded chains and aggregates, which are significant for understanding molecular interactions and structures (Abonía et al., 2007).
Synthesis of Novel Compounds
- It serves as an intermediate in the synthesis of targeted mTOR PROTAC molecule, showcasing its utility in advanced organic synthesis and drug discovery (Zhang et al., 2022).
Pyrazole Derivatives Synthesis
- The compound is used in the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, highlighting its versatility in creating various pyrazole derivatives (Ivanov et al., 2017).
Intermediate for Pyrazole Carboxamides
- It acts as a precursor for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, underlining its importance in the synthesis of various chemical compounds (Bobko et al., 2012).
Crystallographic Studies
- Crystallographic analysis of this compound derivatives helps in understanding the molecular geometry and interactions for designing new compounds (Portilla et al., 2011).
Fluorinated Pyrazole-4-carboxylic Acids
- The compound is significant in the multigram synthesis of fluorinated pyrazole-4-carboxylic acids, which are crucial in medicinal chemistry (Iminov et al., 2015).
EcR/USP Receptor Targeting
- Novel substituted pyrazole amide derivatives synthesized from this compound have been used for targeting the EcR/USP receptor, indicating its potential in developing insecticides (Deng et al., 2016).
Analyse Biochimique
Biochemical Properties
tert-Butyl 3-(3-amino-4-methoxyphenyl)-1H-pyrazole-1-carboxylate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as tyrosinase, which is involved in the production of melanin . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of tyrosine to melanin. Additionally, the compound interacts with other proteins and receptors, modulating their activity and influencing various biochemical pathways.
Cellular Effects
The effects of This compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, the compound has been observed to induce apoptosis, inhibit cell migration, and reduce the epithelial-to-mesenchymal transition . These effects are mediated through the modulation of cell signaling pathways, such as the inhibition of tyrosinase activity and the alteration of gene expression patterns. The compound also affects cellular metabolism by influencing the activity of key metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. The compound binds to the active sites of target enzymes, such as tyrosinase, inhibiting their activity and preventing substrate conversion . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and form stable complexes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The stability and effects of This compound over time have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with sustained inhibition of enzyme activity and modulation of gene expression. The compound’s efficacy may decrease over time due to degradation and metabolic processes.
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with different dosages. At low doses, the compound has been shown to inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, the compound can induce toxic effects, such as liver damage and oxidative stress. These adverse effects are likely due to the compound’s interaction with multiple biochemical pathways and the accumulation of reactive metabolites.
Metabolic Pathways
This compound: is involved in several metabolic pathways, including those related to its degradation and elimination. The compound is metabolized by liver enzymes, such as cytochrome P450, which convert it into more water-soluble metabolites for excretion . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes and altering the levels of specific metabolites.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm or nucleus. This localization can influence the compound’s activity and its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of This compound is an important factor in determining its biochemical effects. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various enzymes, transcription factors, and other regulatory proteins . This localization is facilitated by the compound’s ability to diffuse across cellular membranes and its affinity for specific intracellular targets. The compound’s activity can be modulated by post-translational modifications, such as phosphorylation, which can alter its binding properties and interactions with other biomolecules.
Propriétés
IUPAC Name |
tert-butyl 3-(3-amino-4-methoxyphenyl)pyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)18-8-7-12(17-18)10-5-6-13(20-4)11(16)9-10/h5-9H,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSYGVKRHSXCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC(=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



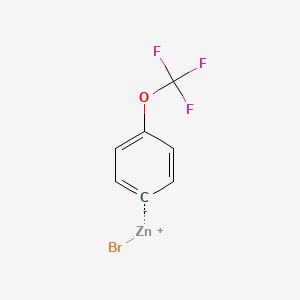
![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)
![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)
![4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412677.png)
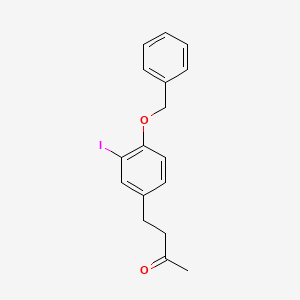

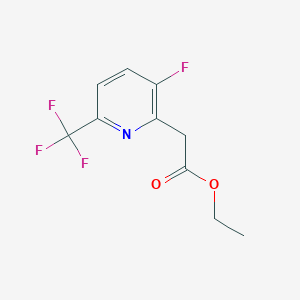
![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)
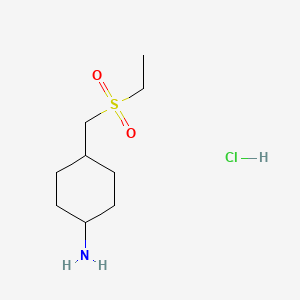
![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)
